molecular formula C15H14BrNO4 B3451544 Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3451544
M. Wt: 352.18 g/mol
InChI Key: WWOGGBAQVVGGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This compound is characterized by the presence of a bromophenyl group attached to the dihydropyridine ring, along with two ester groups at the 3 and 5 positions. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 3-bromobenzaldehyde), a β-ketoester (such as dimethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which can influence cellular calcium levels.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its calcium channel blocking properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of intracellular calcium levels.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological effects.

    Amlodipine: A dihydropyridine derivative used in the treatment of hypertension and angina.

    Nicardipine: Known for its use in managing high blood pressure and angina.

Uniqueness: Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromophenyl group, which can be further modified to create a variety of derivatives with potentially different pharmacological properties. This structural feature allows for extensive research and development in medicinal chemistry.

Properties

IUPAC Name

dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-4-3-5-10(16)6-9/h3-8,13,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOGGBAQVVGGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.